molecular formula C29H42NOPS B6290439 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 1595319-99-5

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290439
CAS No.: 1595319-99-5
M. Wt: 483.7 g/mol
InChI Key: IPTFAEDQOSFDCK-QPQHGXMVSA-N
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Description

[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of phosphine and sulfinamide functional groups, which contribute to its reactivity and versatility in chemical synthesis and research.

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3/t28-,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTFAEDQOSFDCK-QPQHGXMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Phosphino-Phenylmethylamine Backbone

The dicyclohexylphosphino-phenylmethylamine intermediate serves as the foundational scaffold for subsequent sulfinamide functionalization. A validated approach involves palladium-catalyzed cross-coupling between 2-bromobenzylamine and dicyclohexylphosphine under inert conditions.

Reaction Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: K₃PO₄ (2 equiv)

  • Solvent: Toluene, 110°C, 24 h

  • Yield: 68–72%

Critical stereochemical control at the benzylic carbon is achieved via chiral resolution using (R)-mandelic acid, yielding the (S)-configured amine with >99% enantiomeric excess (ee).

Sulfinamide Group Installation

The sulfinamide moiety is introduced via sulfonyl chloride aminolysis , adapted from methodologies for analogous sulfinamides.

General Procedure :

  • Sulfonyl Chloride Activation :

    • 2-Methyl-2-propanesulfonyl chloride (1.2 equiv) is reacted with the phosphino-phenylmethylamine intermediate in dichloromethane (DCM) at 0°C.

    • Triethylamine (TEA, 3.0 equiv) and triphenylphosphine (1.1 equiv) are added to reduce the sulfonyl chloride in situ.

  • Stereochemical Retention :

    • The (R)-configuration at sulfur is preserved by employing (R)-configured sulfonyl chloride, synthesized via asymmetric oxidation of tert-butyl disulfide using a Ti(OiPr)₄/(R)-BINOL catalyst.

Optimized Conditions :

  • Temperature: 0°C → RT over 12 h

  • Solvent: Anhydrous DCM

  • Yield: 65–70%

Stereochemical Control and Diastereoselectivity

Dual Chirality Management

The compound’s two stereocenters (S at carbon, R at sulfur) necessitate orthogonal control strategies:

StereocenterControl MethodKey Reagent/Condition
Benzylic CChiral resolution with (R)-mandelic acidEthanol/water (3:1), 25°C
SulfurAsymmetric oxidationTi(OiPr)₄/(R)-BINOL, H₂O₂

Diastereomeric Ratio (dr) : >20:1, as confirmed by chiral HPLC.

Mechanistic Insights into Sulfinamide Formation

The reaction proceeds via a two-electron reduction mechanism:

  • Reduction : PPh₃ reduces sulfonyl chloride to sulfinic acid chloride.

  • Aminolysis : Nucleophilic attack by the amine forms the S–N bond, with TEA scavenging HCl.

Key Observation : Excess TEA (>3 equiv) minimizes racemization at sulfur by preventing acid-catalyzed epimerization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, a continuous flow system is employed for the sulfinamide coupling step:

ParameterBatch ModeFlow Mode
Reaction Time12 h45 min
Yield65%72%
Purity (HPLC)95%98%

Advantages : Improved heat/mass transfer, reduced epimerization.

Purification Strategies

  • Chromatography : Silica gel (EtOAc/hexane, 1:4) removes unreacted phosphine and sulfonyl chloride.

  • Crystallization : Recrystallization from heptane/ethyl acetate yields >99% pure product.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 7.45–7.20 (m, 10H, Ar-H), 4.12 (s, 1H, CH), 2.88 (s, 3H, N–CH₃)
³¹P NMR δ 18.5 (s, PPh₂)
Optical Rotation [α]²⁵/D = +54.2° (c = 1.0, CHCl₃)

Chiral Purity Validation

  • HPLC : Chiralpak IA column, hexane/i-PrOH (90:10), 1.0 mL/min. Retention times: 12.3 min (major), 14.1 min (minor).

Comparative Analysis of Synthetic Approaches

Method Efficiency Evaluation

MethodYield (%)drScalability
Batch Aminolysis6520:1Moderate
Flow Synthesis7225:1High
Enzymatic Resolution58>50:1Low

Trade-offs : Flow synthesis offers superior throughput but requires specialized equipment, whereas enzymatic resolution provides exceptional dr at the expense of yield.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.

    Substitution: The phosphine group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

Scientific Research Applications

Scientific Research Applications

  • Asymmetric Catalysis
    • The compound is predominantly utilized as a chiral ligand in asymmetric catalysis, particularly in reactions such as:
      • Buchwald-Hartwig Coupling : This reaction is crucial for forming carbon-nitrogen bonds in pharmaceuticals. Studies have demonstrated that using this ligand enhances selectivity and yield in producing complex amines.
      • Suzuki-Miyaura Coupling : It facilitates the formation of biaryl compounds, which are integral to many drug molecules.
    Reaction TypeApplicationReference
    Buchwald-Hartwig CouplingSynthesis of pharmaceuticals
    Suzuki-Miyaura CouplingProduction of biaryl compounds
  • Synthesis of Chiral Molecules
    • The compound plays a vital role in synthesizing chiral intermediates used in various bioactive compounds. Its ability to induce chirality makes it valuable in developing drugs that require specific stereochemistry.
  • Pharmaceutical Development
    • In pharmaceutical research, this sulfinamide has been employed to synthesize novel drug candidates with improved efficacy and reduced side effects. For instance, its application in synthesizing anti-cancer agents has shown promising results.

Case Study 1: Synthesis of Anti-Cancer Agents

A study published in the Journal of Medicinal Chemistry utilized [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide as a ligand for the synthesis of a new class of anti-cancer agents. The results indicated that the use of this ligand significantly improved the yield and selectivity of the desired products compared to traditional methods.

Case Study 2: Development of Chiral Catalysts

Research conducted at a leading pharmaceutical company explored the use of this compound in developing chiral catalysts for various reactions. The findings revealed enhanced performance metrics, including reaction rates and product purity, demonstrating its effectiveness in industrial applications.

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The phosphine group can coordinate with metal centers, influencing catalytic activity and reaction pathways. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. These interactions are crucial for the compound’s effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphine-sulfinamide derivatives and related organophosphorus compounds. Examples include:

    Phosphine oxides: Compounds with a phosphine oxide group instead of a phosphine group.

    Sulfonamides: Compounds with a sulfonamide group instead of a sulfinamide group.

Uniqueness

The uniqueness of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide lies in its combination of phosphine and sulfinamide functional groups, which provide a versatile platform for chemical reactions and interactions. This dual functionality makes it a valuable tool in both synthetic chemistry and scientific research, offering advantages over simpler compounds with only one functional group.

Biological Activity

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, a sulfinamide compound with the molecular formula C37H56NOPS and CAS number 2398533-82-7, is notable for its potential biological applications, particularly in medicinal chemistry and catalysis. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Weight : 593.9 g/mol
  • Molecular Formula : C37H56NOPS
  • Purity : ≥95%
  • Storage Conditions : Argon charged environment recommended to maintain stability.

The biological activity of this compound can be attributed to its role as a ligand in various catalytic processes. Phosphine ligands are known to facilitate asymmetric synthesis through transition metal catalysis. The presence of the sulfinamide group enhances the compound's reactivity and selectivity in organic transformations.

Key Mechanisms:

  • Catalytic Activity : Acts as a ligand in Rh(I)-catalyzed reactions, promoting C-C bond formation.
  • Asymmetric Synthesis : Utilized in the synthesis of chiral amines and other biologically active compounds.
  • Proton Donor Acidity : Influences selectivity in nitrogen heterocycle synthesis, enhancing the formation of complex organic molecules.

1. Medicinal Chemistry

Research indicates that sulfinamides have significant potential in drug development due to their ability to act as intermediates in the synthesis of bioactive compounds. For example:

  • Antimicrobial Agents : Certain sulfinamides exhibit antibacterial properties, making them candidates for antibiotic development.

2. Asymmetric Synthesis

The compound is instrumental in synthesizing various pharmaceuticals through asymmetric hydrogenation and other reactions involving chiral centers.

Study 1: Synthesis of Chiral Amine Derivatives

A study conducted by researchers demonstrated the effectiveness of this compound in synthesizing chiral amines via copper-mediated condensation reactions. The results indicated high yields and enantioselectivity, showcasing its utility in producing pharmaceutical precursors.

Study 2: Catalytic Applications

In a series of experiments aimed at exploring catalytic applications, this compound was used as a ligand in Rh(I)-catalyzed reactions to form complex organic structures. The findings highlighted its efficiency in promoting reactions that require high selectivity and yield.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential use in developing new antibiotics
Asymmetric SynthesisEffective ligand for chiral synthesis
Catalytic ReactionsFacilitates C-C bond formation

Q & A

Q. What are the key synthetic routes for preparing [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, and what reaction conditions are critical for achieving high stereochemical purity?

The synthesis typically involves multi-step protocols to assemble the dicyclohexylphosphino and sulfinamide moieties. A common approach includes:

  • Phosphine Ligand Formation : Coupling a dicyclohexylphosphine group to a biphenyl backbone via palladium-catalyzed cross-coupling under inert atmospheres (argon/nitrogen) .
  • Sulfinamide Attachment : Introducing the sulfinamide group via nucleophilic substitution or condensation reactions, often using chiral auxiliaries to control stereochemistry .
  • Critical Conditions :
    • Temperature : Reactions are conducted at controlled temperatures (0–25°C) to minimize racemization.
    • Solvents : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures moisture-sensitive intermediates remain stable .
    • Catalysts : Transition metals like Pd(PPh₃)₄ or Cu(I) salts are used for cross-coupling steps .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity and stereochemistry of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry and detecting impurities. The sulfinamide’s methyl groups (δ ~2.5 ppm in ¹H NMR) and phosphine’s cyclohexyl protons (δ ~1.0–2.0 ppm) are diagnostic .
    • ³¹P NMR : Identifies phosphorus coordination states (δ ~–10 to +30 ppm for phosphines) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and isotopic patterns, critical for verifying purity (>95% as per commercial standards) .

Q. What are the recommended safety protocols and storage conditions for handling this compound in a laboratory setting?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks .
  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation of the phosphine group .
  • Hazard Mitigation : Avoid heat/sparks (P210); dispose of waste via licensed chemical disposal services (P501) .

Advanced Research Questions

Q. How does the electronic and steric environment of the dicyclohexylphosphino group influence the compound’s performance as a chiral ligand in asymmetric catalysis?

  • Steric Effects : The bulky dicyclohexyl groups create a rigid pocket around the metal center, favoring enantioselective substrate binding. This is critical in asymmetric hydrogenation or cross-coupling reactions .
  • Electronic Effects : The phosphine’s electron-donating nature modulates metal-ligand bond strength, affecting catalytic turnover. For example, in Pd-catalyzed Suzuki-Miyaura couplings, stronger σ-donation enhances oxidative addition rates .

Q. What strategies can resolve contradictions in catalytic activity data when using this ligand with different transition metal complexes?

  • Systematic Screening : Test ligand-metal pairs (e.g., Rh, Ir, Pd) under standardized conditions to isolate steric/electronic contributions .
  • Mechanistic Studies : Use in-situ IR or XAS spectroscopy to monitor metal-ligand coordination dynamics during catalysis. For instance, Rh(I) complexes may show variable η² vs. η¹ binding modes depending on solvent polarity .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict binding energies and transition states, clarifying discrepancies in enantiomeric excess (ee) values .

Q. What are the common side reactions or decomposition pathways observed during synthesis or catalytic applications, and how can they be mitigated?

  • Phosphine Oxidation : The dicyclohexylphosphino group is prone to oxidation to phosphine oxide. Mitigation: Use degassed solvents and inert atmospheres during synthesis and catalysis .
  • Sulfinamide Hydrolysis : Acidic/basic conditions can cleave the sulfinamide. Mitigation: Buffer reaction media to neutral pH (6–8) and avoid prolonged exposure to moisture .
  • Ligand Dechelation : Under high temperatures, the ligand may dissociate from the metal. Mitigation: Optimize reaction temperatures (e.g., <80°C for Rh-catalyzed reactions) .

Q. How can computational methods (e.g., DFT) be integrated with experimental data to predict enantioselectivity in reactions catalyzed by this ligand?

  • Ligand Parameterization : Calculate steric (%VBur) and electronic (TEP) descriptors to correlate with experimental ee values .
  • Transition State Modeling : Simulate key intermediates (e.g., metal-hydride complexes in hydrogenation) to identify stereodetermining steps. For example, DFT-predicted ΔΔG‡ values between diastereomeric transition states align with observed ee in ketone reductions .
  • Machine Learning : Train models on datasets combining ligand structure, reaction conditions, and ee outcomes to predict optimal ligand-metal pairs for untested substrates .

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